molecular formula C16H13N5OS B2828322 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 477709-79-8

2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole

Cat. No.: B2828322
CAS No.: 477709-79-8
M. Wt: 323.37
InChI Key: JYJVNPPFCYHZAK-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Attachment of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Incorporation of the pyrrole ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Addition of the methylsulfanyl group: This can be achieved through nucleophilic substitution reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole or pyrazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in coordination chemistry and catalysis.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Agents: Preliminary studies suggest that it may exhibit anticancer properties by inhibiting specific cellular pathways.

Medicine

    Drug Development: The compound is being explored for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer activities.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-1,3,4-oxadiazole: Lacks the phenyl and pyrazole rings, which may reduce its versatility.

    5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole: Lacks the methylsulfanyl and pyrrole groups, which may affect its reactivity and applications.

    2-(methylsulfanyl)-1,3,4-oxadiazole: Lacks the phenyl, pyrazole, and pyrrole rings, making it less complex and potentially less useful in certain applications.

Uniqueness

The unique combination of functional groups in 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole provides it with a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.

Properties

IUPAC Name

2-methylsulfanyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-23-16-19-18-14(22-16)13-11-17-21(12-7-3-2-4-8-12)15(13)20-9-5-6-10-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJVNPPFCYHZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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